molecular formula C24H26N2O4S B10977606 5-Benzyl-2-{[(3,4-diethoxyphenyl)acetyl]amino}-3-thiophenecarboxamide

5-Benzyl-2-{[(3,4-diethoxyphenyl)acetyl]amino}-3-thiophenecarboxamide

Cat. No.: B10977606
M. Wt: 438.5 g/mol
InChI Key: ZIXIHIMMEWWUDN-UHFFFAOYSA-N
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Description

5-BENZYL-2-{[2-(3,4-DIETHOXYPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound with a molecular formula of C25H28N2O4S and a molecular weight of 452.56582 g/mol This compound is characterized by its unique structure, which includes a thiophene ring, a benzyl group, and a diethoxyphenyl moiety

Preparation Methods

The synthesis of 5-BENZYL-2-{[2-(3,4-DIETHOXYPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the benzyl and diethoxyphenyl groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-BENZYL-2-{[2-(3,4-DIETHOXYPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BENZYL-2-{[2-(3,4-DIETHOXYPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparison with Similar Compounds

Compared to other similar compounds, 5-BENZYL-2-{[2-(3,4-DIETHOXYPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE stands out due to its unique combination of functional groups

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

5-benzyl-2-[[2-(3,4-diethoxyphenyl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C24H26N2O4S/c1-3-29-20-11-10-17(13-21(20)30-4-2)14-22(27)26-24-19(23(25)28)15-18(31-24)12-16-8-6-5-7-9-16/h5-11,13,15H,3-4,12,14H2,1-2H3,(H2,25,28)(H,26,27)

InChI Key

ZIXIHIMMEWWUDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)OCC

Origin of Product

United States

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